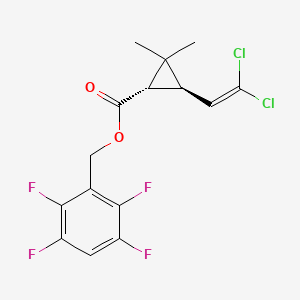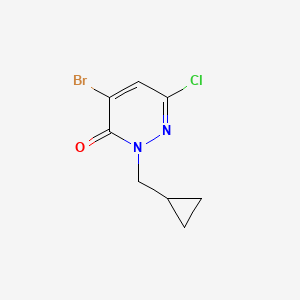
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with bromine, chlorine, and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms into the pyridazine ring. This can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through alkylation reactions using cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one: Similar structure but lacks the cyclopropylmethyl group.
4-Bromo-6-chloro-2-(ethylmethyl)pyridazin-3(2H)-one: Similar structure with an ethylmethyl group instead of a cyclopropylmethyl group.
Uniqueness
4-Bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature may influence the compound’s reactivity, stability, and interaction with biological targets.
特性
分子式 |
C8H8BrClN2O |
|---|---|
分子量 |
263.52 g/mol |
IUPAC名 |
4-bromo-6-chloro-2-(cyclopropylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C8H8BrClN2O/c9-6-3-7(10)11-12(8(6)13)4-5-1-2-5/h3,5H,1-2,4H2 |
InChIキー |
YPNKOFRNQHKUSH-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=O)C(=CC(=N2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


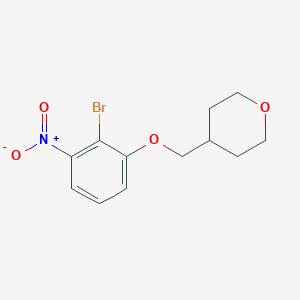

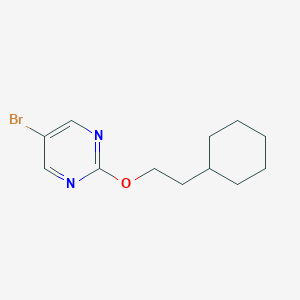

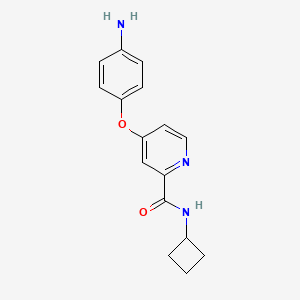
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
